N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 3. The sulfanyl (-S-) bridge connects the oxadiazole moiety to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(8-13(10)17)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQJWXUYLQNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6OS |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
| InChI Key | CHWDUCAWBDFZKW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical physiological processes. The oxadiazole moiety is particularly noted for its role in anticancer activity by inhibiting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
Anticancer Activity
Research has highlighted the potential of N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as an anticancer agent. The 1,3,4-oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound targets enzymes crucial for DNA synthesis and repair.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells .
Anti-inflammatory Activity
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives similar to N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide showed significant anti-inflammatory activity in animal models .
- Anticancer Studies : Research highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, showing a dose-dependent response in inhibiting cell growth .
- Mechanism-Based Approaches : A review discussed the diverse mechanisms through which oxadiazole compounds act against cancer cells, emphasizing their potential as lead compounds for drug development .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Acetamide Substituents: The 3-chloro-4-methylphenyl group in the target compound differs from analogs bearing methylphenyl (e.g., 8e–8g) or nitro/thiazole groups (e.g., 3a).
- Oxadiazole Substituents : Pyridin-4-yl (target compound) vs. indol-3-ylmethyl (8e–8g) or benzofuran-2-yl (2a). Pyridine’s nitrogen atoms may facilitate hydrogen bonding, whereas bulky indole or benzofuran groups could sterically hinder target interactions .
Physical Properties
- Melting Points :
- Analogs with indol-3-ylmethyl substituents (8e–8g) exhibit melting points between 142°C and 155°C, suggesting moderate crystallinity .
- The benzofuran derivative (2a) and thiazole analog (3a) have higher melting points (~184°C), likely due to planar aromatic systems enhancing packing efficiency .
- The target compound’s melting point is unreported but may align with pyridine-containing analogs (e.g., 3a: 184–185°C) due to similar polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
